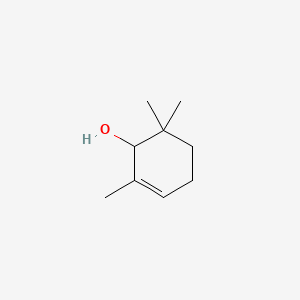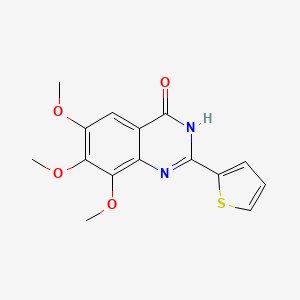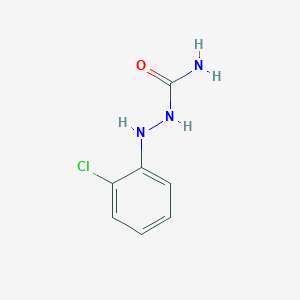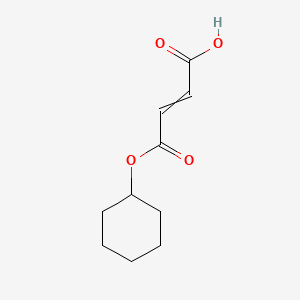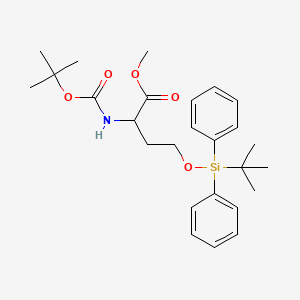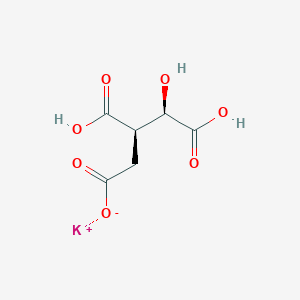![molecular formula C13H7NS B13816480 Acenaphtho[5,4-d][1,3]thiazole CAS No. 200-98-6](/img/structure/B13816480.png)
Acenaphtho[5,4-d][1,3]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acenaphtho[5,4-d][1,3]thiazole is a heterocyclic compound that features a fused ring system combining acenaphthene and thiazole
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acenaphtho[5,4-d][1,3]thiazole typically involves multicomponent reactions. One common method includes the 1,3-dipolar cycloaddition of acenaphthenequinone, 1,3-thiazole-4-carboxylic acid, and a Knoevenagel adduct in an aqueous medium with sodium chloride . This method is efficient and yields the desired compound with good purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and cost-effectiveness.
化学反応の分析
Types of Reactions: Acenaphtho[5,4-d][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the thiazole ring can be replaced under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acenaphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring.
科学的研究の応用
Acenaphtho[5,4-d][1,3]thiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development due to its ability to interact with biological targets.
作用機序
The mechanism of action of Acenaphtho[5,4-d][1,3]thiazole involves its interaction with various molecular targets. The thiazole ring’s sulfur and nitrogen atoms can participate in hydrogen bonding and coordinate with metal ions, influencing biochemical pathways. This compound can modulate enzyme activity or receptor function, leading to its observed biological effects .
類似化合物との比較
Thiazolo[4,5-d]thiazole: Known for its applications in organic electronics and optoelectronic devices.
1,3,4-Thiadiazole: Exhibits antimicrobial and anticancer activities.
Uniqueness: Acenaphtho[5,4-d][1,3]thiazole stands out due to its fused ring system, which imparts unique electronic properties and enhances its stability. This makes it particularly valuable in the development of advanced materials and pharmaceuticals.
特性
CAS番号 |
200-98-6 |
|---|---|
分子式 |
C13H7NS |
分子量 |
209.27 g/mol |
IUPAC名 |
5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,9,11(15),12-heptaene |
InChI |
InChI=1S/C13H7NS/c1-2-8-4-5-9-6-11-13(14-7-15-11)10(3-1)12(8)9/h1-7H |
InChIキー |
ZPVCNJDLKJYVMC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=CC4=C(C3=C1)N=CS4)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


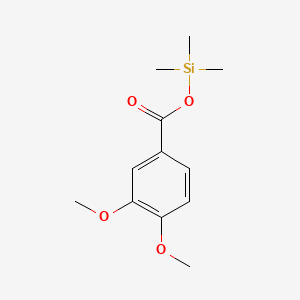
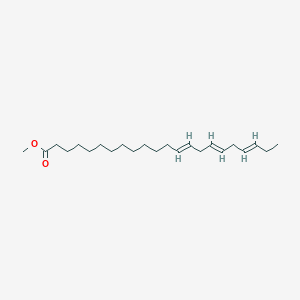

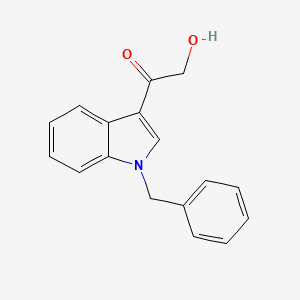
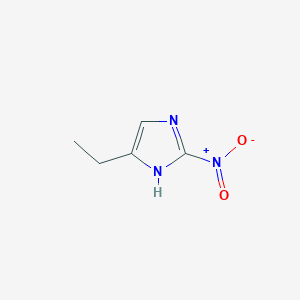
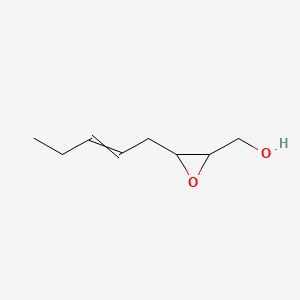
![2-[(2-Chloroacetyl)-methylamino]-2-methylpropanoic acid](/img/structure/B13816425.png)
